2,6-Bis(4-fluorobenzylidene)cyclohexanone
Overview
Description
“2,6-Bis(4-fluorobenzylidene)cyclohexanone” is a chemical compound with the linear formula C20H16F2O . It has a molecular weight of 310.34 . This compound is a curcumin analogue that inhibits the activity of tyrosinase and prevents the synthesis of melanin .
Molecular Structure Analysis
The molecular structure of “2,6-Bis(4-fluorobenzylidene)cyclohexanone” consists of a cyclohexanone ring with two 4-fluorobenzylidene groups attached at the 2 and 6 positions . The compound has a double-bond stereo configuration .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 466.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 72.9±3.0 kJ/mol and a flash point of 175.7±22.9 °C . The compound has a molar refractivity of 89.1±0.3 cm3 .Scientific Research Applications
Polymer Synthesis and Properties
- Polymer Synthesis : A study by Diakoumakos and Mikroyannidis (1994) explored the use of a compound related to 2,6-Bis(4-fluorobenzylidene)cyclohexanone in the synthesis of novel polyesters, polyurethanes, and epoxy resins. The introduction of certain groups into the polymer backbone significantly improved polymer solubility and thermal stability (Diakoumakos & Mikroyannidis, 1994).
Biological Activities
- α-Glucosidase Inhibitory Activity : Lotfy et al. (2017) reported the synthesis of 2,6-di(4-fluorobenzylidene)cyclohexanone derivatives with significant α-glucosidase inhibitory activity, showing potential for diabetes treatment (Lotfy et al., 2017).
- Antioxidant Activity : Ritmaleni et al. (2022) synthesized dibenzylidene-cyclohexanone compounds, analogs of 2,6-Bis(4-fluorobenzylidene)cyclohexanone, and tested their antioxidant activities. One compound showed significant antioxidant potential, surpassing even vitamin E (Ritmaleni et al., 2022).
Chemical Properties and Applications
- Acidochromic and Solvatochromic Behavior : Badal et al. (2020) studied the acidochromic behavior of dibenzylidene cyclohexanone-based bischalcone derivatives, observing significant color changes upon protonation, with potential applications in sensing technologies (Badal et al., 2020).
- Thermal Stability in Photoresists : Pryde (1986) examined the thermal stability of 2,6-bis(4-azidobenzylidene) cyclohexanone derivatives used as photosensitizers in photoresists, revealing their susceptibility to thermal degradation under certain conditions (Pryde, 1986).
Spectral and Optical Properties
- Optical pH Indicator : Xu et al. (2013) developed a fluorescent phosphinimine derivative of benzylidene cyclohexanone, demonstrating its potential as a reversible optical pH indicator due to changes in color and fluorescence upon pH variations (Xu et al., 2013).
Safety And Hazards
While specific safety and hazard information for “2,6-Bis(4-fluorobenzylidene)cyclohexanone” is not available from the resources, it is generally recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling when dealing with chemical compounds .
properties
IUPAC Name |
(2E,6E)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2O/c21-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)23)13-15-6-10-19(22)11-7-15/h4-13H,1-3H2/b16-12+,17-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPNBQOTKFPYEG-UNZYHPAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(C=C2)F)/C(=O)/C(=C/C3=CC=C(C=C3)F)/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4-fluorobenzylidene)cyclohexanone | |
CAS RN |
395-12-0 | |
Record name | NSC10828 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10828 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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